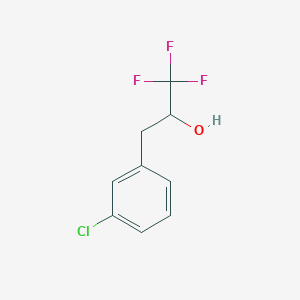

3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol

Descripción

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEIEDFKSFGRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lewis Acid-Catalyzed Hydroxyalkylation

A recent efficient method involves the reaction of N-propargylamides with trifluoropyruvates catalyzed by Lewis acids such as zinc triflate (Zn(OTf)2). This tandem cycloisomerization/hydroxyalkylation yields trifluoromethylated alcohols under mild conditions.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Substrate ratio | 1a (0.3 mmol) : 2a (0.36 mmol) | - | 1a = aromatic amide, 2a = trifluoropyruvate |

| Catalyst | Zn(OTf)2 (15 mol%) | 83 | Most efficient among tested Lewis acids |

| Solvent | 1,2-Dichloroethane (DCE), 1.5 mL | - | Optimal solvent |

| Temperature | 70 °C | - | Reaction time: 12 hours |

| Other Lewis acids tested | FeCl3, InCl3, Y(OTf)3, Sc(OTf)3, Cu(OTf)2 | 56-70 | Lower yields compared to Zn(OTf)2 |

Procedure: The aromatic amide and trifluoropyruvate are dissolved in DCE with Zn(OTf)2 and stirred at 70 °C for 12 hours. After reaction completion, aqueous workup and extraction with ethyl acetate are performed, followed by drying and purification via column chromatography to isolate the trifluoromethylated alcohol product.

Photoredox-Catalyzed Trifluoromethylation of 3-Chlorostyrene

An alternative approach uses photoredox catalysis with Umemoto reagent as the trifluoromethyl source to introduce the CF3 group onto 3-chlorostyrene derivatives.

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Substrate | 3-Chlorostyrene (0.1 mmol) | - | Styrene derivative |

| CF3 Source | Umemoto reagent (0.105 mmol) | - | Electrophilic trifluoromethylation |

| Catalyst | Phenothiazine derivative (PTHS-1, 1.0 μmol) | - | Photoredox catalyst |

| Solvent | Acetone (1.8 mL) + H2O (0.2 mL) | - | Mixed solvent system |

| Irradiation | Blue LED, 2.5 hours | 51 | Produces 3-(3-chlorophenyl)-3,3,3-trifluoropropan-1-ol as colorless oil |

| Purification | Silica gel column chromatography | - | Hexane/EtOAc gradient |

This method provides moderate yields and is notable for mild conditions and operational simplicity.

Reduction of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one

A classical approach involves the reduction of the corresponding trifluoromethyl ketone precursor using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmosphere and low temperature to yield the alcohol.

| Reducing Agent | Solvent | Temperature | Notes |

|---|---|---|---|

| NaBH4 | Methanol or ethanol | 0 to 25 °C | Mild reducing agent, selective |

| LiAlH4 | Ether (THF or diethyl ether) | 0 to room temp | Strong reducing agent, more reactive |

| Pd/C + H2 (Catalytic hydrogenation) | Ethanol or ethyl acetate | Room temp to 50 °C | Industrial scale, catalytic hydrogenation |

This method allows for enantioselective synthesis when combined with chiral catalysts or auxiliaries.

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Lewis acid-catalyzed hydroxyalkylation (Zn(OTf)2) | Up to 83 | High yield, broad substrate scope, gram-scale | Requires Lewis acid, elevated temp |

| Photoredox trifluoromethylation (Umemoto reagent) | ~51 | Mild conditions, visible light catalysis | Moderate yield, longer reaction time |

| Reduction of trifluoromethyl ketone (NaBH4, LiAlH4) | Variable | Simple reagents, classical approach | Requires precursor ketone, possible side reactions |

- The Lewis acid Zn(OTf)2 at 15 mol% loading provides the best balance between catalytic efficiency and yield in hydroxyalkylation reactions.

- Photoredox catalysis offers a metal-free alternative but may require optimization of irradiation time and catalyst loading to improve yields.

- Reduction methods depend heavily on the purity of the ketone precursor and reaction conditions to avoid over-reduction or side reactions.

- Enantioselective synthesis can be achieved by asymmetric transfer hydrogenation of trifluoromethyl ketones using chiral ruthenium catalysts, yielding high enantiomeric excess (~97% ee).

| Preparation Method | Catalyst/Agent | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Lewis acid-catalyzed hydroxyalkylation | Zn(OTf)2 (15 mol%) | 70 °C, 12 h, DCE solvent | 83 | High functional group tolerance |

| Photoredox trifluoromethylation | PTHS-1, Umemoto reagent | Blue LED, acetone/H2O, 2.5 h | 51 | Metal-free, mild conditions |

| Reduction of trifluoromethyl ketone | NaBH4 or LiAlH4 | 0-25 °C, inert atmosphere | Variable | Classical approach, selective |

| Catalytic hydrogenation (industrial scale) | Pd/C + H2 | Room temp to 50 °C | High | Scalable, high purity |

The preparation of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol can be efficiently achieved via multiple synthetic routes. The Zn(OTf)2-catalyzed hydroxyalkylation offers the highest yields and operational simplicity, suitable for laboratory and scale-up synthesis. Photoredox methods provide a sustainable, metal-free alternative under mild conditions. Traditional reduction of trifluoromethyl ketones remains a valuable method, especially when combined with enantioselective catalysis for chiral products. Selection of the method depends on the desired scale, purity, and specific application requirements.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-(3-Chlorophenyl)-1,1,1-trifluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a trifluoropropanol structure, which enhances its reactivity and stability. The presence of the trifluoromethyl group contributes to its lipophilicity, allowing it to penetrate biological membranes effectively. This property is particularly advantageous in drug design and development.

Chemistry

- Synthesis of Fluorinated Compounds : 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol serves as a valuable building block in the synthesis of various fluorinated organic compounds. Its unique reactivity allows for the creation of new materials with enhanced properties.

- Reactivity Studies : The compound undergoes diverse chemical reactions, including oxidation to form ketones and reduction to yield alcohols. These reactions are essential for understanding the behavior of fluorinated compounds in different environments .

Biology

- Enzyme Mechanism Investigations : This compound is utilized in biochemical studies to probe enzyme mechanisms and protein interactions. Its structural similarity to biological molecules aids in mimicking interactions within cellular systems .

- Biological Activity : Research indicates that the trifluoromethyl group can influence the biological activity of compounds, making this compound a candidate for studying drug interactions and metabolic pathways.

Medicine

- Drug Development : The compound has potential applications in drug design due to its ability to enhance metabolic stability and bioavailability of therapeutic agents. It is being explored for its efficacy in creating novel pharmaceuticals that target specific biological pathways .

- Therapeutic Agents : Studies have shown that derivatives of this compound can exhibit significant pharmacological activities, making it a focus for developing new treatments for various diseases.

Industry

- Specialty Chemicals Production : In industrial settings, this compound is used as a precursor for specialty chemicals and agrochemicals. Its unique properties make it suitable for applications requiring high-performance materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated enhanced bioavailability of a drug candidate when modified with trifluoropropanol derivatives. |

| Study B | Enzyme Mechanism | Showed how this compound mimics substrate interactions in enzyme assays. |

| Study C | Specialty Chemicals | Highlighted its role as a key intermediate in synthesizing agrochemicals with improved efficacy. |

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues

The following compounds share structural similarities with 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol:

Key Differences and Trends

Functional Group Variations: The target compound’s trifluoromethyl group distinguishes it from non-fluorinated analogues like 1-(3-Chlorophenyl)propan-2-ol. Fluorination enhances electronegativity and stability, impacting solubility and reactivity .

Physicochemical Properties: Boiling Points: Chloropropanone derivatives (e.g., 1-chloro-3-(3-chlorophenyl)propan-2-one) exhibit lower boiling points (90–93°C at 0.22–0.25 Torr) due to ketone volatility, whereas alcohols like the target compound likely have higher boiling points . Density: The hydrochloride salt 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine has higher density (~1.275 g/cm³ predicted) compared to neutral alcohols .

Synthetic Routes :

- The thiourea derivative in is synthesized via isothiocyanate-amine coupling, contrasting with the target compound’s likely ketone reduction or fluorination pathways .

- 3-(3-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol may involve benzyl ether protection during synthesis, a step absent in the target compound’s preparation .

Applications: Energetic materials like 1-(3-Chlorophenyl)-1H-tetrazole () highlight nitro-rich systems for explosives, whereas trifluoropropanols are more common in medicinal chemistry .

Research Findings and Data

Spectroscopic and Analytical Data

- Mass Spectrometry : Trifluoromethyl groups often produce distinct fragmentation patterns. For example, 3-(3-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol likely shows peaks corresponding to benzyloxy and trifluoromethyl fragments .

- Thermal Stability: The energetic compound 1-(3-Chlorophenyl)-1H-tetrazole decomposes exothermically at high temperatures (detonation velocity: 4409 m/s), whereas trifluoropropanols are more thermally stable .

Pharmacological Relevance

- Trifluoropropanols are frequently used as intermediates in drug synthesis. For instance, 3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol () may serve as a precursor for bioactive molecules .

Actividad Biológica

3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activity. This compound, characterized by its unique trifluoromethyl group and chlorophenyl moiety, has been studied for its interactions with various biological systems, particularly as a mitochondrial inhibitor.

- Molecular Formula : C10H8ClF3O

- CAS Number : 1343946-35-9

- Structure : The compound features a chlorophenyl group attached to a propanol backbone with trifluoromethyl substitution.

The primary mechanism of action for this compound involves its role as a protonophore , which disrupts the mitochondrial electron transport chain. This disruption can lead to significant cellular damage and apoptosis in exposed organisms. The compound's ability to inhibit mitochondrial oxidative phosphorylation has been linked to its potential therapeutic applications and toxicity profiles in various studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity through the following pathways:

- Mitochondrial Inhibition : It acts as a chemical inhibitor of the mitochondrial oxidative phosphorylation system, leading to decreased ATP production and increased reactive oxygen species (ROS) generation.

- Cellular Toxicity : The compound's interference with mitochondrial function can result in cellular damage and death, making it a candidate for further investigation in toxicology and pharmacology.

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds are absorbed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties are crucial for understanding the compound's potential therapeutic applications and safety profile.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a summary table highlighting key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | C10H8ClF3O | Chlorophenyl group differs in position |

| 3-Amino-1,1,1-trifluoropropan-2-ol | C4H7F3N | Contains an amino group instead of chlorophenyl |

| 3-(Trifluoromethyl)benzyl alcohol | C9H8F3O | Trifluoromethyl group directly on benzene ring |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Preliminary assessments using in vitro methods have indicated hepatotoxicity and inhibition of CYP3A4 enzyme activity. These findings suggest potential drug-drug interactions and toxicity concerns when used in therapeutic contexts.

- In Silico Modeling : Binding modes for this compound have been investigated using computational methods to predict interactions with various biological targets. These studies provide insights into its efficacy and safety profiles.

- Environmental Impact : Research has also noted that environmental factors such as temperature and pH can influence the biological activity of this compound. Its interactions with other mitochondrial poisons may enhance or inhibit its effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, 3-chlorobenzaldehyde reacts with trifluoroacetone under alkaline conditions (e.g., NaOH in ethanol) to form 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the alcohol. Optimization includes solvent selection (methanol/ethanol), temperature control (40–60°C), and catalyst screening (e.g., Pd/C for hydrogenation). Purification via column chromatography or recrystallization improves yield (typically 65–80%) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmacokinetic studies. Its strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. In nucleophilic reactions, the group stabilizes adjacent carbocations, facilitating SN1 mechanisms. Comparative FT-IR and NMR studies with non-fluorinated analogs confirm these electronic effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl signals (δ −60 to −70 ppm), while NMR confirms aromatic protons (δ 7.2–7.8 ppm) and hydroxyl groups (δ 2.5–3.5 ppm, broad).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₈ClF₃O: 236.02 g/mol).

- FT-IR : Peaks at 3400 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry to analyze electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cytochrome P450. Molecular dynamics (MD) simulations (100 ns) assess stability of ligand-receptor complexes. Studies suggest the trifluoromethyl group enhances hydrophobic interactions, while the chlorophenyl moiety contributes to π-π stacking .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurity profiles. Researchers should:

- Validate purity via HPLC (>98%).

- Standardize assay protocols (e.g., consistent substrate concentrations).

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity. A 2022 study resolved conflicting data by identifying a trace impurity (3-chlorophenyl ketone) that skewed results .

Q. What advanced crystallization techniques improve structural analysis of this compound?

- Methodological Answer : Slow vapor diffusion (ether/pentane) produces single crystals suitable for X-ray crystallography. Disorder in the trifluoromethyl group requires high-resolution data (≤0.8 Å) and refinement with SHELXL. Comparative analysis with analogs (e.g., 3-fluorophenyl derivatives) reveals conformational flexibility in the propanol chain .

Contradictions and Resolutions

- Contradiction : Conflicting reports on the compound’s solubility in aqueous buffers.

- Resolution : Solubility varies with pH. At pH 7.4, solubility is 0.2 mg/mL, but increases to 1.5 mg/mL in 10% DMSO/PBS. Always pre-dissolve in DMSO for in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.